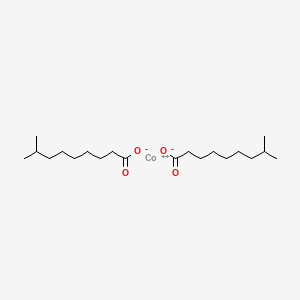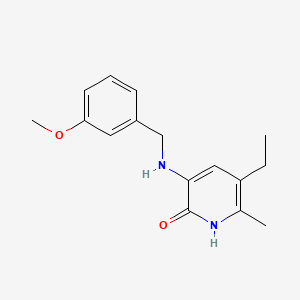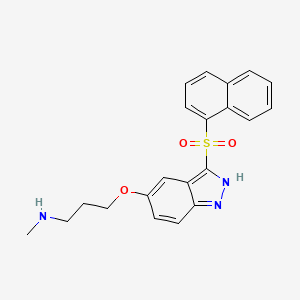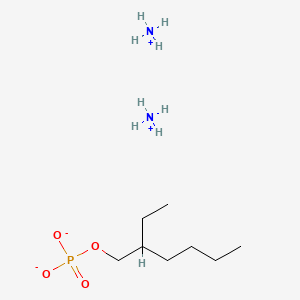
4-Chloropyrrolo(2,3-d)pyrimidine-2',3'-dideoxyribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside typically involves multi-step organic reactions. One common method includes the following steps :
Starting Materials: Ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate.
Solvents: Alcohol, ammonia water, water, and phosphorus oxychloride.
Catalysts: Active nickel.
Industrial Production Methods
Industrial production methods for 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis to shorten reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside undergoes various chemical reactions, including :
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Reagents: Phosphorus oxychloride, potassium osmate hydrate, sodium periodate.
Conditions: Reactions are typically carried out under controlled temperatures and in polar solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions include various derivatives of 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside, which are used as intermediates in the synthesis of pharmaceutical compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside has significant applications in scientific research, particularly in medicinal chemistry :
Cancer Therapy: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer treatment.
Inflammatory Disorders: The compound is used in the development of treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets kinase enzymes, which play a crucial role in cell signaling and regulation.
Pathways: It interferes with the JAK-STAT signaling pathway, leading to the inhibition of cell division and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside is unique due to its specific structure and reactivity :
Similar Compounds: Other compounds with similar structures include pyrrolo(2,3-d)pyrimidine derivatives such as 4-chloro-7H-pyrrolo(2,3-d)pyrimidine and 4-aminopyrrolo(2,3-d)pyrimidine.
Eigenschaften
CAS-Nummer |
115899-34-8 |
|---|---|
Molekularformel |
C11H12ClN3O2 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H12ClN3O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2/t7-,9+/m0/s1 |
InChI-Schlüssel |
PEFXSWGFSSZAAZ-IONNQARKSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=CN=C3Cl |
Kanonische SMILES |
C1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
